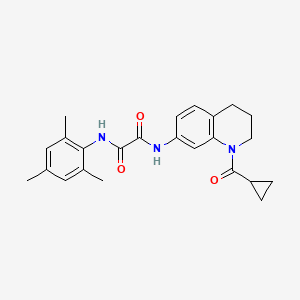
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is an organic compound characterized by a complex structure that includes a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a mesityloxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves several key steps:
Formation of 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: : This step typically involves the cyclization of a suitable precursor in the presence of a cyclopropanecarbonylating agent under controlled conditions.
Reaction with mesityloxalamide: : The subsequent step involves the reaction of the intermediate with mesityloxalamide to yield the target compound. This step might require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes often involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions which may involve the quinoline ring or the cyclopropanecarbonyl group.
Reduction: : Reduction reactions might target the quinoline or amide groups.
Substitution: : Various substitution reactions can occur, particularly in the quinoline and mesityloxalamide moieties.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents such as potassium permanganate, chromium trioxide, or peracids.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents can vary widely, including halogenating agents, nucleophiles, and electrophiles depending on the desired modification.
Major Products Formed
The specific products of these reactions depend on the conditions and reagents used. For example, oxidation may lead to quinoline N-oxide derivatives, while substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure makes it a candidate for investigation in catalysis.
Biology and Medicine
Biochemical Pathways: : Investigated for its interactions with biological targets.
Industry
Materials Science: : Could be explored for use in creating novel materials with specific desired properties.
Mechanism of Action
The mechanism by which N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide exerts its effects depends on its specific application:
Molecular Targets: : It may interact with various enzymes, receptors, or other proteins in biological systems.
Pathways: : Could involve modulating signaling pathways, enzyme inhibition, or acting as a substrate or inhibitor in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl)-N2-mesityloxalamide: : A closely related compound with an isoquinoline ring.
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-7-yl)-N2-phenyloxalamide: : Differing by the substituent on the oxalamide group.
Unique Aspects
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide stands out due to the presence of the mesityloxalamide group, which imparts unique steric and electronic properties, making it particularly interesting for research in catalysis and drug development.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-11-15(2)21(16(3)12-14)26-23(29)22(28)25-19-9-8-17-5-4-10-27(20(17)13-19)24(30)18-6-7-18/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGENZNWFBLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
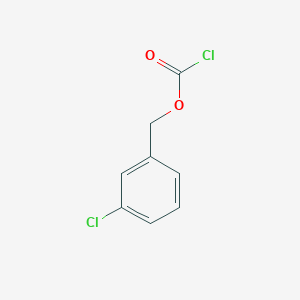
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)
![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)
![5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2522499.png)
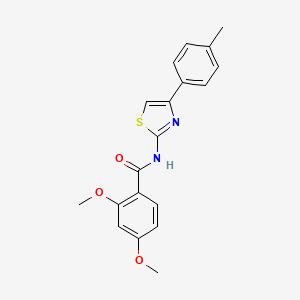
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2522502.png)
![N'-(2,3-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2522504.png)
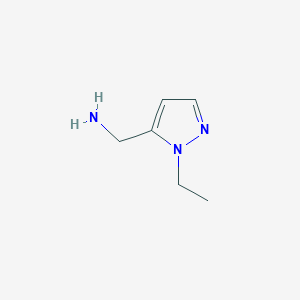
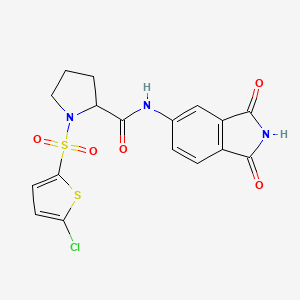
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
